3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid
Overview
Description
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid is a useful research compound. Its molecular formula is C16H13FO3 and its molecular weight is 272.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cinnamic Acid Derivatives and Anticancer Research
Cinnamic acid derivatives, including 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid, have received significant attention in medicinal research due to their anticancer potentials. The 3-phenyl acrylic acid functionality in cinnamic acids provides three main reactive sites, which have been explored for their antitumor efficacy. Despite their rich medicinal tradition, cinnamic acid derivatives were underutilized in anticancer research for several decades. Recent attention towards these compounds has highlighted their potential as synthetic antitumor agents, contributing to a comprehensive literature compilation concerning their synthesis, biological evaluation, and role in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Acrylamide in Industrial Applications
Acrylamide, closely related to acrylic acid derivatives, is primarily used in industrial applications as a precursor for the production of polyacrylamides. These polymers have widespread uses in water and wastewater treatment, pulp and paper processing, and mining. The focus on acrylamide has intensified due to its presence in heat-treated foods, leading to extensive research into its occurrence, chemistry, and potential health risks. This body of work has contributed significantly to understanding the formation and presence of acrylamide in foods and its implications for human health (Taeymans et al., 2004).
Biomedical Applications of Acrylic Acid Polymerization
The polymerization of acrylic acid has been instrumental in advancing biomedical applications. Non-thermal plasma polymerization of acrylic acid has been explored as a solvent-free alternative for surface modification of biomaterials. This technique allows for the introduction of carboxylic acid groups on surfaces, which have shown promise in stimulating cell adhesion and proliferation. Such advancements underscore the potential of acrylic acid derivatives in creating coatings that improve biomedical device integration and functionality (Bitar, Cools, De Geyter, & Morent, 2018).
Antioxidant Activity Analysis
Research into the antioxidant properties of chemical compounds, including those related to acrylic acid derivatives, has utilized various analytical methods to determine antioxidant activity. These methods provide insights into the mechanisms and efficacy of antioxidants, contributing to our understanding of how such compounds can protect against oxidative stress and related diseases. This area of study has broad implications for food engineering, medicine, and pharmacy, highlighting the multifaceted applications of acrylic acid derivatives in scientific research (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The compound 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid is known to target multiple disease-causing protein receptors and enzymes . These targets play a crucial role in various biological processes, including those associated with cancer, malignancies, and painful inflammatory diseases .
Mode of Action
The compound interacts with its targets by binding to the active sites of the protein receptors and enzymes . This interaction results in changes to the conformation and function of these proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
The compound affects various biochemical pathways by interacting with its targets . The downstream effects of these interactions can lead to alterations in cellular functions and processes, contributing to its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the affected biochemical pathways . These effects contribute to its potential therapeutic benefits in treating various diseases .
Properties
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLALLMUHXRTGD-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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